molecular formula C5H5NO2S B2356634 Methyl isothiazole-4-carboxylate CAS No. 56133-37-0

Methyl isothiazole-4-carboxylate

Cat. No.: B2356634
CAS No.: 56133-37-0
M. Wt: 143.16
InChI Key: YELIYGBMHIGZIN-UHFFFAOYSA-N
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Description

Methyl isothiazole-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This ester is a key synthetic intermediate for accessing a wide range of 4-carboxylic acid and 4-hydrazine functionalized isothiazole derivatives. Researchers utilize this scaffold to develop novel compounds for biological evaluation. The isothiazole core is of significant interest in pharmaceutical research due to its presence in molecules with demonstrated biological activity. Specifically, derivatives of isothiazole-4-carboxylic acid have shown promising antiproliferative properties in scientific studies, exhibiting high selectivity towards certain cancer cell lines, including leukemia and colon adenocarcinoma . As a versatile reagent, this compound can be used in nucleophilic substitution reactions, condensations, and as a precursor for further functionalization to create targeted molecular libraries for drug discovery efforts. This product is intended for research purposes in a laboratory setting only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 1,2-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-8-5(7)4-2-6-9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELIYGBMHIGZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56133-37-0
Record name methyl 1,2-thiazole-4-carboxylate
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Preparation Methods

Condensation-Oxidation Sequence

The most widely documented method involves a four-step sequence starting from L-cysteine hydrochloride and formaldehyde. Initial condensation forms thiazolidine-4-carboxylic acid, which undergoes esterification with methanol and dry HCl gas to yield methyl thiazolidine-4-carboxylate hydrochloride (89% yield). Subsequent oxidation with manganese dioxide (MnO₂) in acetonitrile at 60–100°C for 24–72 hours produces methyl isothiazole-4-carboxylate, followed by alkaline hydrolysis to the carboxylic acid derivative (93% yield).

Critical parameters include:

  • Molar ratios : 1:20–1:26 (ester:MnO₂)
  • Solvent systems : Acetonitrile for optimal oxidative efficiency
  • Temperature control : 80°C minimizes side reactions

Direct Esterification of Isothiazole-4-Carboxylic Acid

Alternative protocols begin with preformed isothiazole-4-carboxylic acid. Treatment with methanol under acid catalysis (H₂SO₄ or HCl) achieves esterification, though yields are lower (68–75%) due to competing decarboxylation. Recent improvements using trimethylsilyl chloride (TMSCl) as a dehydrating agent boost yields to 82%.

Industrial-Scale Methodologies

Catalytic Dehydrogenation

Large-scale production favors catalytic dehydrogenation of thiazolidine precursors. Activated MnO₂ (300°C pretreatment) in refluxing xylene achieves 80.8% yield at 80°C over 48 hours. Pilot studies demonstrate scalability to 50-kg batches with consistent purity (>98% HPLC).

Continuous-Flow Synthesis

Emerging technologies employ microreactors for the oxidation step, reducing reaction times from 72 hours to 2.5 hours. A 2018 study reported 85% yield using MnO₂ in a segmented flow system with acetonitrile/water biphasic solvent.

Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) accelerates the oxidation step, achieving 78% yield in 45 minutes versus 24 hours conventionally. This method reduces solvent consumption by 40% but requires specialized equipment.

Photocatalytic Oxidation

UV light (254 nm) with anthraquinone-2-sulfonate as a photosensitizer enables MnO₂-free oxidation, yielding 71% product. While environmentally favorable, scalability remains challenging.

Process Optimization Strategies

Catalyst Modifications

  • MnO₂ activation : Pre-treatment at 300°C for 5 hours increases surface area, improving yield by 12%.
  • Heterogeneous catalysts : Silica-supported MnO₂ facilitates recycling, maintaining 79% yield over five cycles.

Solvent Effects

Solvent Yield (%) Reaction Time (h)
Acetonitrile 80.8 48
THF 67.2 72
DMF 58.9 96

Data compiled from

Polar aprotic solvents like acetonitrile enhance MnO₂ reactivity through improved substrate adsorption.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/kg)
Classical oxidation 80.8 98.5 120
Microwave-assisted 78.0 97.2 145
Photocatalytic 71.0 95.8 210

Economic data from

Chemical Reactions Analysis

Types of Reactions: Methyl isothiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon or nitrogen atoms of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl isothiazole-4-carboxylate serves as a critical intermediate in synthesizing various pharmaceuticals. Its structural properties allow for modifications that enhance biological activity, making it valuable in developing drugs targeting infectious diseases and neurological disorders.

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against bacteria such as Mycobacterium tuberculosis. Research has shown that derivatives of this compound can inhibit key enzymes involved in bacterial metabolism, thus serving as potential anti-tubercular agents .
  • Anticancer Potential : Studies have reported that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology. For instance, hydrazide derivatives of this compound have shown promising anticancer activity against breast and colon cancer cell lines .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals such as fungicides and herbicides. Its effectiveness in protecting crops from pests and diseases contributes to improved agricultural productivity.

  • Fungicidal Properties : The compound acts by inhibiting fungal growth through interference with metabolic pathways critical for fungal survival . This application is crucial for sustainable agriculture practices.

Biochemical Research

Researchers employ this compound in biochemical studies to understand metabolic pathways and enzyme activities. Its ability to inhibit thiol-containing enzymes makes it a valuable tool for investigating biochemical processes.

  • Enzyme Inhibition Studies : The compound has been used to study the inhibition of enzymes involved in various metabolic pathways, providing insights into drug design and the mechanisms of action of other therapeutic agents .

Food Industry

In the food industry, this compound functions as a flavoring agent and preservative. Its antimicrobial properties help ensure food safety and quality while enhancing flavor profiles.

  • Preservative Use : The compound's ability to inhibit microbial growth makes it suitable for extending the shelf life of food products .

Material Science

This compound is also explored in material science for developing novel materials with enhanced properties.

  • Polymer Development : The compound can serve as a building block for synthesizing specialty polymers and coatings that offer improved thermal stability and resistance to degradation compared to conventional materials .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentAntimicrobial agents, anticancer drugsEnhanced efficacy against pathogens and cancer cells
Agricultural ChemistryFormulation of fungicides and herbicidesImproved crop protection and yield
Biochemical ResearchEnzyme inhibition studiesInsights into metabolic pathways
Food IndustryFlavoring agent and preservativeSafety enhancement and flavor improvement
Material ScienceDevelopment of polymers and coatingsIncreased durability and performance

Mechanism of Action

The mechanism of action of methyl isothiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit microbial enzymes, leading to antimicrobial effects. In cancer cells, it can interfere with cell division and induce apoptosis.

Comparison with Similar Compounds

Structural and Functional Differences

  • Electron-Withdrawing Groups : Derivatives like the trifluoromethyl-substituted tert-butyl esters (e.g., 11q, 11j) exhibit enhanced stability and reactivity due to the electron-withdrawing CF3 group, making them suitable for functional materials .
  • Fused Aromatic Systems : Methyl benzo[c]isothiazole-4-carboxylate’s fused benzene ring (193.22 g/mol) likely enhances aromatic stability and π-π interactions, relevant in optoelectronic materials .

Biological Activity

Methyl isothiazole-4-carboxylate (MITC) is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of MITC, including its mechanism of action, biochemical effects, and potential applications in medicine.

Overview of Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : MITC is effective against a range of microorganisms, including bacteria and fungi. Its mechanism primarily involves the inhibition of enzymes with thiol groups at their active sites, leading to the disruption of vital cellular processes.
  • Anticancer Properties : Recent studies indicate that MITC derivatives can inhibit the growth of various cancer cell lines, showcasing potential as anticancer agents .
  • Effects on Cell Signaling : The compound influences cellular processes by affecting cell signaling pathways and gene expression, which may lead to altered cellular metabolism and function.

The biological activity of MITC can be attributed to its interaction with specific biomolecules:

  • Target Enzymes : MITC primarily targets thiol-containing enzymes, which are crucial for various metabolic pathways. By inhibiting these enzymes, MITC disrupts essential biochemical processes in microbial cells.
  • Biochemical Pathways : The compound's broad-spectrum activity suggests it affects multiple biochemical pathways, making it a versatile agent in both antimicrobial and anticancer contexts.

Antimicrobial Activity

A study demonstrated that MITC exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness:

MicroorganismMIC (µg/mL)
E. coli16
S. aureus8
Candida albicans32

These results indicate that MITC is particularly potent against Gram-positive bacteria compared to Gram-negative strains.

Anticancer Potential

Research on the anticancer effects of MITC derivatives has revealed promising results:

  • A derivative of MITC was tested against breast cancer (MCF-7) and colon cancer (LoVo) cell lines. The IC50 values indicated significant antiproliferative activity:
Cell LineIC50 (µg/mL)
MCF-715
LoVo20

These findings suggest that modifications to the MITC structure can enhance its efficacy as an anticancer agent .

Cellular Effects

MITC's impact on cellular processes has been studied through various assays:

  • Cell Viability Assays : MTT assays have shown that treatment with MITC leads to decreased viability in cancer cell lines, correlating with increased concentrations of the compound.
  • Morphological Changes : Treated cells exhibited significant morphological alterations, such as shrinkage and loss of membrane integrity, indicating cytotoxic effects .

Environmental Factors Influencing Efficacy

The stability and efficacy of MITC can be influenced by environmental conditions such as pH, temperature, and the presence of other chemicals. For instance, its antimicrobial effectiveness may vary in different formulations used in industrial applications like wastewater treatment or cosmetics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl Isothiazole-4-Carboxylate, and how do reaction parameters influence yield?

  • Methodological Answer : this compound can be synthesized via cyclocondensation reactions using precursors like thioureas and β-keto esters. Key parameters include:

  • Temperature : Reactions often proceed at 80–100°C to ensure complete cyclization .

  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in isothiazole ring formation .

  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

  • Yield Optimization : Multi-step protocols with intermediate purification (e.g., column chromatography) achieve >85% purity .

    Synthetic Route Conditions Yield Reference
    CyclocondensationZnCl₂, DMF, 90°C, 12h78%
    Multi-component ReactionCu(OAc)₂, EtOH, reflux, 8h65%

Q. How can structural characterization of this compound derivatives be validated?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl and carboxylate groups) .
  • Mass Spectrometry (HRMS) : For molecular formula validation (e.g., [M+Na]+ peaks) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles critical for reactivity studies .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of functional group introduction in this compound?

  • Methodological Answer : Regioselectivity in electrophilic substitution is governed by:

  • Electronic Effects : Electron-withdrawing carboxylate groups direct substituents to the 5-position .
  • Steric Hindrance : Bulky substituents at the 3-methyl group limit reactivity at adjacent positions .
  • Catalytic Modulation : Pd-mediated cross-coupling reactions enable selective C–S bond formation at the 4-position .

Q. How do this compound derivatives interact with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Computational models predict binding affinities to kinase domains (e.g., EGFR) .

  • In Vitro Assays : IC₅₀ values against cancer cell lines (e.g., MCF-7) are measured via MTT assays .

  • SAR Studies : Modifying the 4-carboxylate to amides enhances solubility and bioavailability .

    Derivative Biological Target IC₅₀ (μM) Reference
    5-Amino-3-methyl analogHeLa cells12.3 ± 1.2
    Thiophene-substituted analogMCF-7 cells8.7 ± 0.9

Q. What strategies mitigate hydrolysis instability of the this compound scaffold?

  • Methodological Answer :

  • Prodrug Design : Ester-to-amide conversion improves plasma stability .
  • Formulation : Encapsulation in PEGylated liposomes extends half-life in physiological conditions .
  • pH Optimization : Buffered solutions (pH 6–7) reduce ester hydrolysis during storage .

Distinction Between Basic and Advanced Questions

  • Basic : Focus on synthesis, characterization, and foundational reactivity.
  • Advanced : Explore mechanistic studies, structure-activity relationships (SAR), and biological target engagement.

Key Methodological Considerations

  • Experimental Design : Use control reactions (e.g., catalyst-free conditions) to isolate variable effects .
  • Data Contradictions : Discrepancies in yield or activity may arise from impurities; validate via HPLC and replicate assays .

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